2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose
Overview
Description
2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose: is a complex chemical compound that belongs to the class of monosaccharides. It is characterized by the presence of benzyl and nitrobenzoyl groups attached to the arabinofuranose sugar moiety. This compound is primarily used in the biomedical sector for experimental purposes, particularly in the synthesis of diverse carbohydrate derivatives and glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose typically involves the protection of hydroxyl groups in D-arabinofuranose followed by selective benzylation and nitrobenzoylation. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of D-arabinofuranose are protected using benzyl groups. This is usually achieved by reacting D-arabinofuranose with benzyl chloride in the presence of a base such as sodium hydride.
Selective Benzylation: The protected D-arabinofuranose is then subjected to selective benzylation at the 2, 3, and 5 positions using benzyl bromide and a strong base like sodium hydride.
Nitrobenzoylation: Finally, the 1-position is selectively nitrobenzoylated using 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The production is carried out in cleanroom environments to maintain the compound’s purity and prevent contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzyl and nitrobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted arabinofuranose derivatives depending on the substituent used.
Scientific Research Applications
2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose is widely used in scientific research due to its versatility in synthesizing carbohydrate derivatives and glycosides. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in designing carbohydrate-based therapeutics.
Industry: Utilized in the production of specialized chemicals and materials for biomedical applications.
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose involves its interaction with various molecular targets and pathways. The compound’s benzyl and nitrobenzoyl groups play a crucial role in its reactivity and interactions. The nitro group can undergo reduction to form amino derivatives, which can further interact with biological molecules. The benzyl groups provide stability and facilitate the compound’s incorporation into larger molecular structures .
Comparison with Similar Compounds
- 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-arabinofuranose
- 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-ribofuranose
- 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-xylofuranose
Comparison:
2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose is unique due to its specific configuration and the presence of benzyl and nitrobenzoyl groups. Compared to its similar compounds, it offers distinct reactivity and stability, making it particularly useful in synthesizing specific carbohydrate derivatives and glycosides. The presence of the nitro group also provides additional functionality for further chemical modifications .
Properties
IUPAC Name |
[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO8/c35-32(27-16-18-28(19-17-27)34(36)37)42-33-31(40-22-26-14-8-3-9-15-26)30(39-21-25-12-6-2-7-13-25)29(41-33)23-38-20-24-10-4-1-5-11-24/h1-19,29-31,33H,20-23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDBDZHLJKDSSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966958 | |
Record name | 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52522-49-3, 81025-70-9 | |
Record name | NSC98642 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC232038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose in organic synthesis?
A1: This compound serves as a crucial starting material in synthesizing modified nucleosides. Specifically, research highlights its role in creating both α- and β-anomers of 2-(D-arabinofuranosyl)thiazole-4-carboxamides. [] This is significant because modified nucleosides often exhibit biological activities that differ from their natural counterparts, making them attractive targets for drug discovery, particularly in areas like antiviral and anticancer therapies.
Q2: How is this compound synthesized?
A2: The synthesis involves a multistep process starting with D-arabinose. First, D-arabinose undergoes methylation and benzylation to yield 1-O-methyl-2,3,5-tri-O-benzyl-D-arabinofuranose. This intermediate is then subjected to hydrolysis followed by acylation to obtain the final compound, this compound. The overall yield for this synthetic route is reported to be around 45%. []
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